Sarizotan

Description

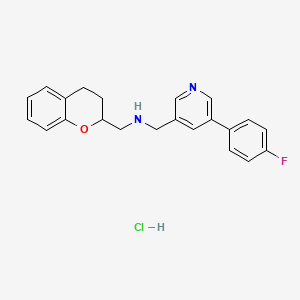

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22ClFN2O |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride |

InChI |

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H |

InChI Key |

QDLVYMYXOLGZOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sarizotan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan (B1233828) (EMD 128130) is a pharmacologically complex agent investigated for its therapeutic potential in neuro-psychiatric and neurodegenerative disorders, most notably for L-DOPA-induced dyskinesia in Parkinson's disease and respiratory disturbances in Rett syndrome.[1][2] Although its clinical development was ultimately discontinued, a comprehensive understanding of its mechanism of action remains critical for the broader field of neuropharmacology.[1][3] This technical guide delineates the core mechanism of this compound, focusing on its interactions with serotonergic and dopaminergic systems. It provides a synthesis of its receptor binding profile, functional activity, and the downstream signaling sequelae. Detailed experimental methodologies that have been pivotal in elucidating this mechanism are described, and quantitative data are presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular pharmacology.

Core Pharmacological Profile: A Dual-Action Ligand

This compound's primary mechanism of action is characterized by its dual activity as a potent agonist at serotonin (B10506) 5-HT1A receptors and a ligand with high affinity for dopamine (B1211576) D2-like receptors (D2, D3, and D4).[4] Its functional activity at the D2-like receptors is more complex, demonstrating properties of a partial agonist or an antagonist depending on the specific receptor subtype and the experimental system employed.[1][4] This multifaceted interaction with key neurotransmitter systems in the central nervous system underpins its observed physiological effects.

Serotonergic Activity: 5-HT1A Receptor Agonism

This compound exhibits high affinity and potent agonism at the 5-HT1A receptor.[4] This interaction is considered central to its therapeutic potential, particularly in the context of L-DOPA-induced dyskinesia. The proposed mechanism involves the stimulation of 5-HT1A autoreceptors on serotonergic neurons, which leads to a reduction in the firing rate of these neurons and a subsequent decrease in serotonin release in the basal ganglia.[2] This is significant because in the dopamine-depleted state of Parkinson's disease, serotonergic neurons can take up L-DOPA and convert it to dopamine, leading to its unregulated release and contributing to dyskinesias. By dampening serotonergic neuronal activity, this compound is thought to mitigate this aberrant dopamine release.[2]

Dopaminergic Activity: A Complex Interplay with D2-like Receptors

This compound demonstrates high affinity for dopamine D2, D3, and D4 receptors.[4] Its functional profile at these receptors is nuanced. In some functional assays, such as those measuring cAMP accumulation, it acts as an antagonist.[4] However, in other systems, it displays partial agonist activity.[4] This partial agonism at D2 receptors may contribute to its effects on motor control. The higher affinity for D3 and D4 subtypes compared to D2 suggests a potential for more targeted modulation of dopaminergic signaling.[5]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on this compound's binding affinity (IC50 and Ki values) and functional potency (EC50 and Emax values) at various receptors, compiled from multiple in vitro studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | IC50 (nM) | Reference(s) |

| 5-HT1A | Human | 0.1 | |

| 5-HT1A | Rat | 6.5 | |

| D2 | Human | 17 | |

| D2 | Rat | 15.1 | |

| D3 | Human | 6.8 | |

| D4.2 | Human | 2.4 |

Table 2: Functional Activity of this compound at Human Receptors

| Assay | Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Reference(s) |

| G-protein coupled inward rectifier potassium (GIRK) channels | D2S | Partial Agonist | 29 | - | [1] |

| G-protein coupled inward rectifier potassium (GIRK) channels | D2L | Partial Agonist | 23 | - | [1] |

| G-protein coupled inward rectifier potassium (GIRK) channels | D3 | Full Agonist | 5.6 | - | [1] |

| G-protein coupled inward rectifier potassium (GIRK) channels | D4.2 | Partial Agonist | 4.5 | - | [1] |

| G-protein coupled inward rectifier potassium (GIRK) channels | D4.4 | Full Agonist | 5.4 | - | [1] |

| Adenylyl Cyclase | D2S | Partial Agonist | 0.6 | - | [1] |

| Adenylyl Cyclase | D2L | Full Agonist | 0.51 | - | [1] |

| Adenylyl Cyclase | D3 | Full Agonist | 0.47 | - | [1] |

| Adenylyl Cyclase | D4.2 | Full Agonist | 0.48 | - | [1] |

| Adenylyl Cyclase | D4.4 | Full Agonist | 0.23 | - | [1] |

| Guinea Pig Ileum Contraction | - | Agonist | 150 (IC50) | 40 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a generalized workflow for its preclinical evaluation.

Caption: Signaling pathways of this compound at serotonergic and dopaminergic synapses.

Caption: A generalized experimental workflow for characterizing the mechanism of action of this compound.

Detailed Methodologies of Key Experiments

A comprehensive understanding of this compound's mechanism of action has been built upon a foundation of specific preclinical and clinical experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for various receptors.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., cortex, striatum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

-

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, prefrontal cortex) of an anesthetized animal (e.g., rat).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Following a stabilization period, dialysate samples are collected at regular intervals before and after the administration of this compound (systemically or locally via the probe).

-

Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline pre-drug administration levels.

-

Electrophysiology (Patch-Clamp)

-

Objective: To determine the functional effects of this compound on receptor-mediated ion channel activity.

-

Protocol:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing the receptor of interest (e.g., AtT-20 cells expressing human D2-like receptors).

-

Recording: The cell membrane is voltage-clamped, and the current flowing through G-protein coupled inward rectifier potassium (GIRK) channels is measured.

-

Drug Application: this compound is applied at various concentrations to the bath solution, and the change in GIRK current is recorded.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax of this compound's effect on channel activation, thereby characterizing it as a full or partial agonist.

-

Animal Models of L-DOPA-Induced Dyskinesia

-

Objective: To assess the in vivo efficacy of this compound in reducing dyskinesias.

-

Protocol:

-

Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created in rats or mice by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.

-

Priming: The lesioned animals are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesias.

-

Drug Treatment: Once stable AIMs are established, animals are treated with this compound prior to L-DOPA administration.

-

Behavioral Scoring: AIMs are scored by a trained observer, typically for several hours post-L-DOPA injection, based on their severity and frequency.

-

Data Analysis: The total AIMs score in the this compound-treated group is compared to that of a vehicle-treated control group to determine the anti-dyskinetic effect.

-

Conclusion

The mechanism of action of this compound is complex, arising from its dual and nuanced interactions with both the serotonergic and dopaminergic systems. Its potent agonism at 5-HT1A receptors, coupled with its high-affinity binding and mixed functional profile at D2-like receptors, provides a clear rationale for its observed effects on motor control and neuronal excitability. The detailed experimental methodologies outlined herein have been instrumental in dissecting this intricate pharmacology. Although this compound did not achieve clinical success, the in-depth understanding of its mechanism of action provides valuable insights for the development of future therapeutics targeting these complex neurotransmitter systems for the treatment of movement disorders and other neurological conditions.

References

- 1. The novel antidyskinetic drug this compound elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rettsyndromenews.com [rettsyndromenews.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. This compound, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Sarizotan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan (B1233828) (EMD-128,130) is a potent and selective ligand for serotonin (B10506) 5-HT1A and dopamine (B1211576) D2-like receptors. Initially investigated for its antipsychotic potential and later for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, its development was ultimately redirected towards treating respiratory disturbances in Rett syndrome. Despite promising preclinical results, this compound failed to meet its primary endpoints in pivotal clinical trials, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, offering valuable insights for researchers in the fields of medicinal chemistry and neuropharmacology.

Discovery and Rationale

While specific details of the initial screening and lead optimization program for this compound are not extensively published, its development emerged from research into compounds with mixed 5-HT1A receptor agonism and dopamine D2 receptor antagonism. This dual mechanism was hypothesized to offer a unique therapeutic profile for treating psychoses and motor disorders. The rationale was that 5-HT1A receptor activation could mitigate the extrapyramidal side effects associated with D2 receptor blockade, a common issue with traditional antipsychotics. Later, the understanding of serotonin's role in respiratory control led to the investigation of this compound for Rett syndrome, a neurodevelopmental disorder characterized by breathing abnormalities.[1][2][3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process, with the key chiral intermediate being (R)-2-(aminomethyl)chromane. The overall synthetic route can be summarized as follows:

Synthesis of the (R)-2-(aminomethyl)chromane intermediate:

A crucial step in the synthesis is the resolution of the racemic 2-(aminomethyl)chromane. This is achieved by recrystallization of the diastereomeric salts formed with N-tosyl-L-proline, which yields the desired (R)-enantiomer.[4] An alternative approach involves the asymmetric synthesis of this intermediate to avoid the resolution step.

Final Assembly of this compound:

The final step involves the alkylation of the (R)-2-(aminomethyl)chromane with 3-(chloromethyl)-5-(4-fluorophenyl)pyridine (B66363) in the presence of a non-nucleophilic base such as N-methylmorpholine. This reaction couples the two key fragments to yield this compound.[4]

A logical workflow for the synthesis is depicted below:

Pharmacological Profile

This compound is characterized by its high affinity for serotonin 5-HT1A receptors and moderate to high affinity for dopamine D2-like receptors (D2, D3, and D4).[3][5]

Receptor Binding Affinity

The binding affinities of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The data consistently show a high affinity for the human 5-HT1A receptor and a preference for D4 and D3 receptors over the D2 subtype.

| Receptor | Species | Ki (nM) | IC50 (nM) |

| 5-HT1A | Human | ~0.1 | 0.1 |

| Rat | 6.5 | ||

| Dopamine D2 | Human | 17 | |

| Rat | 15.1 | ||

| Dopamine D3 | Human | 6.8 | |

| Dopamine D4.2 | Human | 2.4 | |

| 5-HT1B | Rat | 600 | |

| 5-HT1D | Calf | 500 | |

| 5-HT2A | Human | 587 | |

| 5-HT2B | Human | 108 | |

| 5-HT2C | Pig | 800 | |

| 5-HT3 | NG 108 cells | 3500 | |

| 5-HT5A | Human | 313 | |

| 5-HT6 | Human | 3300 | |

| 5-HT7 | Human | 10 |

Data compiled from MedChemExpress product data sheet.

Functional Activity

Functional assays have revealed that this compound acts as a full agonist at the 5-HT1A receptor. Its activity at dopamine D2-like receptors is more complex, demonstrating partial agonist or antagonist properties depending on the specific receptor subtype and the signaling pathway being measured.[3][6]

| Receptor Subtype | Assay System | Functional Response | EC50 (nM) | IC50 (nM) |

| 5-HT1A | cAMP Inhibition | Full Agonist | ||

| D2S | G-protein coupled inward rectifier K+ channels | Partial Agonist | 29 | |

| Antagonist | 52 | |||

| Adenylyl Cyclase | Partial Agonist | 0.6 | ||

| D2L | G-protein coupled inward rectifier K+ channels | Partial Agonist | 23 | |

| Antagonist | 121 | |||

| Adenylyl Cyclase | Full Agonist | 0.51 | ||

| D3 | G-protein coupled inward rectifier K+ channels | Full Agonist | 5.6 | |

| Adenylyl Cyclase | Full Agonist | 0.47 | ||

| D4.2 | G-protein coupled inward rectifier K+ channels | Partial Agonist | 4.5 | |

| Adenylyl Cyclase | Full Agonist | 0.48 | ||

| D4.4 | G-protein coupled inward rectifier K+ channels | Full Agonist | 5.4 | |

| Adenylyl Cyclase | Full Agonist | 0.23 |

Data from a study by P. Sokoloff, et al.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of two key G-protein coupled receptor (GPCR) signaling pathways: the serotonin 5-HT1A receptor and the dopamine D2 receptor pathways.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gαi/o). As a full agonist, this compound binding to the 5-HT1A receptor leads to the dissociation of the G-protein subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The dissociated Gβγ subunit can also directly modulate the activity of other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor also couples to Gαi/o proteins. As a partial agonist/antagonist, this compound's effect on this pathway is more nuanced. In the absence of the endogenous ligand dopamine, this compound can weakly activate the receptor (partial agonism), leading to a submaximal inhibition of adenylyl cyclase. In the presence of high concentrations of dopamine, this compound acts as an antagonist, competing with dopamine for receptor binding and thereby reducing the overall inhibitory signal.

Experimental Protocols

The following sections outline the general methodologies used for the in vitro characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and dopamine D2 receptors.

General Protocol (adapted for D2 receptor with [3H]-Spiperone): [2][7][8][9][10]

-

Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with various salts such as NaCl, KCl, CaCl2, and MgCl2.

-

Competition Binding: A fixed concentration of the radioligand (e.g., [3H]-Spiperone, typically at a concentration 2-3 times its Kd) is incubated with the receptor membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a saturating, unlabeled ligand (e.g., 10 µM (+)-butaclamol).

-

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

A similar protocol would be employed for the 5-HT1A receptor, using a suitable radioligand such as [3H]-8-OH-DPAT.

Functional cAMP Assay

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at 5-HT1A and D2 receptors by measuring its effect on cAMP levels.

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency in 96-well plates.

-

Assay Buffer: A physiological buffer such as HBSS, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Mode: To assess agonist activity, cells are incubated with increasing concentrations of this compound.

-

Antagonist Mode: To assess antagonist activity, cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of a known agonist (e.g., dopamine for the D2 receptor) at its EC80.

-

cAMP Stimulation (for Gαi/o coupled receptors): Forskolin is often used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.

-

Incubation: The cells are incubated for a sufficient time to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression. The maximal effect (Emax) is also determined to classify the compound as a full or partial agonist.

Clinical Development and Discontinuation

This compound was initially developed by Merck KGaA for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[8] However, it failed to meet its primary efficacy endpoints in Phase III studies (PADDY I and PADDY II), leading to the discontinuation of its development for this indication in 2006.[8]

Later, Newron Pharmaceuticals acquired the rights to this compound and initiated a clinical development program for the treatment of respiratory symptoms in Rett syndrome.[1] This was based on strong preclinical data in mouse models of the disease, where this compound was shown to reduce apnea (B1277953) by approximately 75-80%.[11] Despite these promising preclinical findings, the Phase 2/3 STARS trial also failed to meet its primary and secondary endpoints, with this compound not showing a significant reduction in apnea episodes compared to placebo.[1] Consequently, the development of this compound for Rett syndrome was terminated in 2020.[1]

Conclusion

This compound represents a well-characterized pharmacological tool with a distinct profile as a 5-HT1A receptor full agonist and a D2-like receptor partial agonist/antagonist. While its clinical development was ultimately unsuccessful, the extensive preclinical and clinical research conducted with this compound has contributed to a better understanding of the roles of the serotonergic and dopaminergic systems in motor control and respiratory function. The data and methodologies presented in this whitepaper provide a valuable resource for researchers working on the development of novel therapeutics targeting these systems. The story of this compound also serves as a poignant reminder of the challenges in translating promising preclinical findings into clinically effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. This compound, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. researchgate.net [researchgate.net]

- 6. The novel antidyskinetic drug this compound elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. en.bio-protocol.org [en.bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro characterization of this compound metabolism: hepatic clearance, identification and characterization of metabolites, drug-metabolizing enzyme identification, and evaluation of cytochrome p450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarizotan for Rett Syndrome-Associated Respiratory Dysfunction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rett Syndrome (RTT), a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, presents with a range of debilitating symptoms, including significant respiratory abnormalities.[1] These respiratory dysfunctions, characterized by episodes of apnea (B1277953), hyperventilation, and irregular breathing patterns, contribute significantly to the morbidity and mortality associated with RTT.[1][2] Sarizotan, a compound with high affinity for serotonin (B10506) receptor 1A (5-HT1A) and dopamine (B1211576) D2-like receptors, was investigated as a potential therapeutic agent to ameliorate these respiratory symptoms.[1][3] This technical guide provides an in-depth overview of the preclinical and clinical research on this compound for RTT-associated respiratory symptoms, including its mechanism of action, detailed experimental protocols, and a summary of the available quantitative data. While promising preclinical results in mouse models of RTT suggested a significant reduction in apnea and normalization of breathing patterns, the subsequent Phase 2/3 clinical trial (STARS) unfortunately failed to meet its primary and secondary efficacy endpoints, leading to the termination of its development for this indication.[2][4][5] This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the neurobiology of Rett Syndrome and the challenges of translating preclinical findings to clinical efficacy.

Introduction to this compound and its Rationale in Rett Syndrome

Rett Syndrome is a complex neurological disorder that almost exclusively affects females.[1] A hallmark of RTT is a period of apparently normal development followed by a regression of acquired skills, including purposeful hand movements and speech. Respiratory disturbances are a life-threatening component of RTT, with apnea and irregular breathing being common manifestations.[1]

The rationale for investigating this compound in RTT stemmed from the known dysregulation of serotonergic and dopaminergic pathways in the disorder. This compound acts as a full agonist at the 5-HT1A receptor and as a D2-like receptor agonist/partial agonist.[3][6] By targeting these receptors, it was hypothesized that this compound could modulate neuronal circuits controlling respiration, thereby alleviating the respiratory symptoms observed in RTT patients.[1]

Mechanism of Action and Signaling Pathways

This compound's pharmacological activity is centered on its interaction with 5-HT1A and D2-like dopamine receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal inhibition. In the context of respiratory control, 5-HT1A receptors are expressed on various neurons within the brainstem respiratory network, including inhibitory interneurons. The proposed mechanism for this compound's effect on respiration involves the inhibition of these inhibitory interneurons, leading to a net disinhibition and stabilization of the respiratory rhythm.

Dopamine D2 Receptor Signaling

This compound also exhibits affinity for D2-like dopamine receptors, acting as a partial agonist. D2 receptors are also GPCRs coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The role of D2 receptor modulation in the context of Rett Syndrome-related respiratory dysfunction is less clearly defined but may contribute to the overall neuromodulatory effects of the compound.

Preclinical Studies in Mouse Models of Rett Syndrome

The primary preclinical evidence for this compound's efficacy in treating RTT respiratory symptoms comes from a study by Abdala et al. (2014). This study utilized three different mouse models of Rett Syndrome to assess the effects of this compound on respiratory parameters.

Experimental Protocols

The study used the following mouse models of Rett Syndrome:

-

Bird Strain: Mecp2-deficient heterozygous female mice.

-

Jaenisch Strain: Mecp2-deficient heterozygous female and Mecp2 null male mice.

-

Knock-in Model: Heterozygous female mice with a common nonsense mutation (R168X).

Respiratory patterns were measured using whole-body plethysmography.[3]

-

Apparatus: A pneumotachograph was connected to the plethysmography chamber and a differential pressure transducer.

-

Procedure:

-

Mice were placed in the plethysmography chamber and allowed to acclimatize.

-

For acute studies, a 30-minute baseline recording was taken, followed by intraperitoneal administration of this compound or vehicle. 20 minutes post-injection, another 30-minute recording was performed.[7]

-

For chronic studies, this compound was administered in the drinking water for 7 or 14 days, with respiratory patterns recorded on specific days during the treatment period.[7]

-

-

Data Analysis:

Preclinical Data Presentation

The preclinical studies demonstrated a significant positive effect of this compound on respiratory abnormalities in the mouse models of Rett Syndrome.

Table 1: Effect of Acute this compound Administration on Respiratory Parameters in Mecp2-deficient Female Mice

| Parameter | Vehicle | This compound | % Change | p-value |

| Apnea Incidence (events/hr) | 143 ± 31 | 20 ± 8 | -86% | 0.001 |

| Irregularity Score | 0.34 ± 0.07 | 0.06 ± 0.01 | -82% | <0.0001 |

| Respiratory Frequency (bpm) | 153 ± 12 | 177 ± 10 | +16% | 0.012 |

| Data are presented as mean ± SEM.[7][8] |

Table 2: Effect of 14-Day this compound Treatment on Apnea Incidence in Mecp2 R168X/+ Mice

| Treatment Day | Vehicle (events/hr) | This compound (events/hr) | % Reduction vs. Vehicle | p-value |

| Day 7 | 100 (approx.) | 26.1 | 73.9% | 0.008-0.022 |

| Day 10 | 100 (approx.) | 25.0 | 75.0% | 0.008-0.022 |

| Day 14 | 100 (approx.) | 24.4 | 75.6% | 0.008-0.022 |

| Data are presented as percentage reduction from vehicle-treated animals.[7] |

Clinical Development: The STARS Trial

Based on the promising preclinical data, this compound was advanced to a Phase 2/3 clinical trial, known as the STARS (this compound for the Treatment of Apneas in Rett Syndrome) study (NCT02790034).[9][10]

Experimental Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

-

Participants: 129 patients with Rett Syndrome and clinically significant respiratory abnormalities.[2][4]

-

Intervention: Patients received daily oral doses of this compound (10 mg or 20 mg) or placebo for 24 weeks.[2][10]

-

Primary Endpoint: The primary outcome was the percentage reduction in episodes of apnea during waking hours compared to placebo.[2][11]

-

Secondary Endpoints: Included assessments of respiratory distress, motor function, and overall assessment of symptoms by caregivers.[5]

Clinical Trial Results

In May 2020, Newron Pharmaceuticals announced the top-line results of the STARS study.[4] The trial did not meet its primary or any of the secondary efficacy endpoints.[2][4][5] this compound did not demonstrate a statistically significant reduction in apnea episodes compared to placebo.[2][5] As a result of these findings, the clinical development of this compound for Rett Syndrome was terminated.[4][5]

Detailed quantitative data from the STARS trial have not been made publicly available in peer-reviewed literature.

Discussion and Future Directions

The discrepancy between the robust positive effects of this compound in preclinical mouse models and its lack of efficacy in the human clinical trial highlights the significant challenges in translating findings from animal models of complex neurodevelopmental disorders to successful clinical therapies.[2] Several factors could have contributed to this translational failure, including:

-

Species-specific differences: The neurobiology of respiratory control and the manifestation of Rett Syndrome may differ significantly between mice and humans.

-

Complexity of Rett Syndrome: The respiratory abnormalities in RTT are likely multifactorial, and targeting a single neurotransmitter system may be insufficient to produce a clinically meaningful benefit.

-

Clinical trial design: The chosen endpoints and the methods for measuring them in a home environment for a patient population with significant comorbidities may have influenced the outcome.

Despite the disappointing outcome of the STARS trial, the research into this compound has provided valuable insights into the role of the serotonergic and dopaminergic systems in the pathophysiology of Rett Syndrome. Future research should focus on a deeper understanding of the underlying mechanisms of respiratory dysfunction in RTT and the development of more predictive preclinical models. Furthermore, exploring combination therapies that target multiple pathways may hold more promise for this devastating disorder.

Conclusion

This compound, a 5-HT1A and D2-like receptor agonist, showed significant promise in preclinical studies for the treatment of respiratory symptoms in mouse models of Rett Syndrome. However, this efficacy did not translate to the clinical setting, as demonstrated by the negative results of the STARS trial. This case serves as a critical reminder of the complexities of drug development for rare and severe neurodevelopmental disorders and underscores the need for continued basic and translational research to bridge the gap between preclinical findings and clinical success.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]

- 3. researchgate.net [researchgate.net]

- 4. Newron Reports Top-Line Results from its STARS Study Evaluating this compound in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]

- 5. rettsyndromenews.com [rettsyndromenews.com]

- 6. Opposing effects on the phrenic motor pathway attributed to dopamine-D1 and -D3/D2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rettsyndromenews.com [rettsyndromenews.com]

- 10. rettsyndromenews.com [rettsyndromenews.com]

- 11. fiercebiotech.com [fiercebiotech.com]

Sarizotan: A Technical Guide to its Function as a 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that also exhibits affinity for dopamine (B1211576) D2-like receptors. Initially investigated for the treatment of Parkinson's disease, its development was later redirected towards addressing respiratory disturbances in Rett Syndrome. Despite promising preclinical results, the Phase 2/3 STARS clinical trial for Rett Syndrome did not meet its primary endpoints, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the neurochemical profile, functional activity, and underlying signaling mechanisms of this compound, with a focus on its action as a 5-HT1A receptor agonist.

Core Neurochemical Profile

This compound is characterized by its high affinity for the human 5-HT1A receptor, where it acts as a full agonist. In addition to its potent serotonergic activity, this compound also demonstrates significant affinity for dopamine D2, D3, and D4 receptors, exhibiting a complex profile of antagonist and partial agonist activity at these sites.[1] This dual action on both the serotonin and dopamine systems underpins its unique pharmacological effects.

Data Presentation: Quantitative Analysis of this compound's Receptor Binding and Functional Activity

The following tables summarize the quantitative data on this compound's binding affinity and functional activity at key receptors.

Table 1: Functional Activity of this compound at Human 5-HT1A and Dopamine D2-like Receptors

| Receptor | Assay | Parameter | Value (nM) | Functional Outcome |

| 5-HT1A | [35S]GTPγS Binding | EC50 | 3.5 | Agonist |

| GIRK Channel Activation | EC50 | 6.2 | Agonist | |

| cAMP Accumulation | EC50 | 1.5 | Agonist | |

| D2S | [35S]GTPγS Binding | IC50 | 38 | Antagonist |

| GIRK Channel Activation | EC50 | 20 | Partial Agonist | |

| cAMP Accumulation | EC50 | 0.6 | Partial Agonist | |

| D3 | [35S]GTPγS Binding | IC50 | 128 | Antagonist |

| GIRK Channel Activation | EC50 | 5.6 | Agonist | |

| cAMP Accumulation | EC50 | 0.5 | Agonist | |

| D4.2 | [35S]GTPγS Binding | IC50 | 30 | Antagonist |

| GIRK Channel Activation | EC50 | 4.5 | Partial Agonist | |

| cAMP Accumulation | EC50 | 0.5 | Agonist | |

| D4.4 | [35S]GTPγS Binding | EC50 | 0.9 | Agonist |

| GIRK Channel Activation | EC50 | 5.4 | Agonist | |

| cAMP Accumulation | EC50 | 0.2 | Agonist |

Data sourced from a 2006 conference abstract on the receptor pharmacology of this compound.[2]

Table 2: this compound Selectivity Profile (Binding Affinity)

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Agonist Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Dopamine D2-like Receptor Signaling Pathway

This compound's interaction with D2-like receptors is more complex, exhibiting antagonist or partial agonist activity depending on the receptor subtype and the specific signaling pathway being measured. As a partial agonist, it can weakly activate the receptor in the absence of the endogenous ligand (dopamine) but will compete with and inhibit the action of a full agonist.

References

Sarizotan's Interaction with Dopamine D2-Like Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) is a pharmacologically complex agent that has been investigated for various neurological and psychiatric conditions. While it is primarily recognized as a potent 5-HT1A receptor agonist, it also exhibits significant interactions with the dopamine (B1211576) D2-like receptor family, comprising the D2, D3, and D4 subtypes. This technical guide provides an in-depth analysis of this compound's engagement with these receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. Although the development of this compound for Rett Syndrome was terminated due to lack of efficacy in clinical trials, a thorough understanding of its dopaminergic activity remains crucial for neuroscience research and future drug development endeavors.[1][2]

Data Presentation: Quantitative Analysis of this compound's Activity at D2-Like Receptors

This compound's interaction with dopamine D2-like receptors is characterized by a distinct affinity profile and functional activity that varies depending on the receptor subtype and the experimental assay employed. The following tables summarize the available quantitative data.

Table 1: Radioligand Binding Affinity of this compound for Human Dopamine D2-Like Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| D2 | Not Specified | Higher than D3 and D4 | [3][4] |

| D3 | Not Specified | Intermediate | [3][4] |

| D4 | Not Specified | Highest Affinity | [3][4] |

Note: Specific Ki values from radioligand binding assays were not explicitly available in the reviewed literature. The table reflects the consistently reported relative affinity profile of this compound, with the highest affinity for the D4 receptor, followed by the D3 and then the D2 receptor.[3][4]

Table 2: Functional Activity of this compound at Human Dopamine D2-Like Receptors

This table presents data from two distinct functional assays, providing a nuanced view of this compound's efficacy and potency at each receptor subtype.

| Receptor Subtype | Assay Type | Functional Response | EC50 / IC50 (nM) | Efficacy (% of Dopamine Response) | Reference |

| D2S | GIRK Channel Activation | Partial Agonist | 29 | 45% | [2][5] |

| Adenylyl Cyclase Inhibition | Partial Agonist | 0.6 | 70% | [2][5] | |

| D2L | GIRK Channel Activation | Partial Agonist | 23 | 40% | [2][5] |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.51 | 100% | [2][5] | |

| D3 | GIRK Channel Activation | Full Agonist | 5.6 | 100% | [2][5] |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.47 | 100% | [2][5] | |

| D4.2 | GIRK Channel Activation | Partial Agonist | 4.5 | 80% | [2][5] |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.48 | 100% | [2][5] | |

| D4.4 | GIRK Channel Activation | Full Agonist | 5.4 | 100% | [2][5] |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.23 | 100% | [2][5] |

Key Observations from Quantitative Data:

-

Affinity Gradient: this compound consistently demonstrates a higher affinity for the D4 receptor, followed by D3, and then D2.[3][4]

-

Functional Selectivity: The functional activity of this compound is highly dependent on the receptor subtype and the signaling pathway being measured. For instance, it acts as a full agonist at the D2L receptor in the adenylyl cyclase inhibition assay but as a partial agonist in the GIRK channel activation assay.[2][5]

-

Partial Agonism: At the D2S and D2L receptor isoforms, this compound exhibits partial agonism, which can translate to antagonistic effects in the presence of a full agonist like dopamine.[2][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with dopamine D2-like receptors.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine D2, D3, or D4 receptor.

- Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Spiperone for D2 and D3, [3H]-YM-09151-2 for D4).

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Test Compound: this compound, serially diluted to a range of concentrations.

- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., haloperidol).

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

- Scintillation Counter and Cocktail.

2. Procedure:

- Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

- Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Adenylyl Cyclase (cAMP) Inhibition

This assay measures the functional consequence of D2-like receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

- Cell Line: A cell line (e.g., CHO, AtT-20) stably expressing the human dopamine D2, D3, or D4 receptor.

- Cell Culture Medium.

- Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Adenylyl Cyclase Stimulator: Forskolin (B1673556).

- Test Compound: this compound, serially diluted.

- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., based on HTRF, ELISA, or luciferase reporter systems).

- Plate Reader: Compatible with the chosen cAMP detection kit.

2. Procedure:

- Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

- Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

- Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

- Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP detection kit.

- Data Analysis:

- Normalize the data, with the response to forskolin alone representing 100% and the basal (unstimulated) response representing 0%.

- Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

- Determine the IC50 (or EC50 for inhibition) value using non-linear regression analysis.

- The efficacy of this compound as an agonist/partial agonist can be determined by its ability to inhibit cAMP production in the absence of forskolin, relative to a full agonist like dopamine.

Mandatory Visualizations

Signaling Pathway of Dopamine D2-Like Receptors

The following diagram illustrates the canonical signaling pathway of dopamine D2-like receptors.

Caption: Canonical Gαi/o-mediated signaling pathway of dopamine D2-like receptors.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Affinity for D2-Like Receptors

This diagram illustrates the hierarchical binding affinity of this compound for the different D2-like receptor subtypes.

Caption: this compound's binding affinity hierarchy for dopamine D2-like receptors.

Conclusion

This compound exhibits a complex pharmacological profile at dopamine D2-like receptors, characterized by a D4>D3>D2 binding affinity and a functional response that ranges from partial to full agonism depending on the specific receptor subtype and the signaling pathway under investigation. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the nuances of dopaminergic modulation and to design novel therapeutics with refined receptor interaction profiles. While this compound's clinical development has been halted for certain indications, the insights gained from its study contribute valuable knowledge to the field of neuropharmacology.

References

- 1. This compound, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel antidyskinetic drug this compound elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of dopamine D3 and serotonin 5-HT 1A receptors in L: -DOPA-induced dyskinesias and effects of this compound in the 6-hydroxydopamine-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithnj.com [researchwithnj.com]

Preclinical Profile of Sarizotan: A Potential Adjunct Therapy for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sarizotan (B1233828), a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor partial agonist, has been investigated as a potential treatment for L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). This debilitating side effect of long-term dopamine replacement therapy remains a significant clinical challenge. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of improved therapeutics for Parkinson's disease.

Mechanism of Action

This compound's pharmacological profile is characterized by its high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a full agonist, and its interaction with dopamine D2-like receptors (D2, D3, and D4), where it exhibits partial agonist activity.[1][2] This dual action is believed to be central to its anti-dyskinetic effects.

The prevailing hypothesis for L-DOPA-induced dyskinesia involves the aberrant pulsatile stimulation of dopamine receptors in the denervated striatum. L-DOPA is converted to dopamine not only in the remaining dopaminergic neurons but also in serotonergic neurons, which lack the appropriate feedback mechanisms for controlled dopamine release.[3]

This compound's agonism at 5-HT1A autoreceptors on serotonergic neurons is thought to reduce the firing of these neurons, thereby decreasing the excessive and uncontrolled release of dopamine derived from exogenous L-DOPA.[4] Concurrently, its partial agonism at post-synaptic D2-like receptors may help to stabilize the dopaminergic signaling in the striatum, acting as an antagonist in the presence of high dopamine levels (during L-DOPA peaks) and as an agonist during periods of low dopamine levels.

dot

Preclinical Efficacy in Animal Models of Parkinson's Disease

The anti-dyskinetic potential of this compound has been evaluated in two key animal models that replicate the motor complications of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. Chronic administration of L-DOPA to these animals induces abnormal involuntary movements (AIMs), which are analogous to LID in patients.

Studies in this model have demonstrated that this compound can significantly reduce L-DOPA-induced AIMs.[5] The effect is dose-dependent and is blocked by the co-administration of a 5-HT1A antagonist, confirming the crucial role of this receptor in this compound's mechanism of action.[5]

MPTP-Lesioned Primate Model

The MPTP model in non-human primates is considered the gold standard for preclinical evaluation of anti-parkinsonian therapies due to its close resemblance to the human condition. Systemic administration of MPTP causes selective destruction of dopaminergic neurons and the development of parkinsonian symptoms. Similar to the 6-OHDA rat model, long-term L-DOPA treatment in MPTP-lesioned monkeys leads to the emergence of dyskinesias.

Preclinical trials in MPTP-lesioned primates have shown that this compound can produce a marked reduction in L-DOPA-induced dyskinesia without compromising the anti-parkinsonian benefits of L-DOPA at effective doses.[6]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of Parkinson's disease.

Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia in 6-OHDA-Lesioned Rats

| This compound Dose (mg/kg, i.p.) | L-DOPA Dose (mg/kg, i.p.) | Benserazide (B1668006) (mg/kg, i.p.) | Reduction in AIMs (%) | Study Reference |

| 1 | 12.5 | 3.25 | Dose-dependent inhibition | [5] |

| 5 | 12.5 | 3.25 | Dose-dependent inhibition | [5] |

Table 2: Effect of this compound on L-DOPA-Induced Dyskinesia in MPTP-Lesioned Primates

| This compound Dose (mg/kg) | L-DOPA Dose (mg/kg, s.c.) | Benserazide (mg) | Reduction in Dyskinesia Score (%) | Study Reference |

| 1 | 25-30 | 50 | Significant Reduction | [6] |

| 2 | 25-30 | 50 | Significant Reduction | [6] |

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. Below are detailed protocols for the key experiments cited.

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull. Bregma is identified as the reference point.

-

Injection Coordinates: A small burr hole is drilled over the target injection site. For a medial forebrain bundle lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm from the dura.[7]

-

6-OHDA Preparation and Injection: 6-OHDA hydrochloride is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A solution of 8-16 µg of 6-OHDA is injected through a Hamilton syringe at a slow and constant rate (e.g., 1 µL/min). The needle is left in place for several minutes post-injection to allow for diffusion before being slowly retracted.

-

Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery.

dot

MPTP Administration in Non-Human Primates

-

Species Selection: Cynomolgus or rhesus monkeys are commonly used.

-

MPTP Administration: MPTP hydrochloride is dissolved in sterile saline. It can be administered via various routes, including intravenous (i.v.), subcutaneous (s.c.), or intramuscular (i.m.) injections. A typical regimen involves repeated low doses (e.g., 0.2-0.5 mg/kg, i.m.) over several days or weeks to induce a stable parkinsonian state.[8]

-

Monitoring: Animals are closely monitored for the development of parkinsonian signs, including bradykinesia, rigidity, and postural tremor, using a standardized parkinsonian rating scale.

Behavioral Assessment of L-DOPA-Induced Dyskinesia

-

L-DOPA Priming: Following the establishment of the parkinsonian model, animals are treated chronically with L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa) to induce dyskinesia.

-

Abnormal Involuntary Movement (AIMs) Scoring in Rats: Rats are observed individually, and the severity of axial, limb, and orolingual AIMs is scored at regular intervals after L-DOPA administration. Each subtype of AIM is typically rated on a scale from 0 (absent) to 4 (continuous, severe).

-

Dyskinesia Scoring in Primates: Dyskinesia in primates is scored by trained observers using a validated rating scale that assesses the severity of choreiform and dystonic movements in different body parts.

Signaling Pathways

This compound's therapeutic effect is mediated through the complex interplay of serotonergic and dopaminergic signaling within the basal ganglia.

dot

Conclusion

Preclinical studies in rodent and primate models of Parkinson's disease have provided a strong rationale for the clinical investigation of this compound as a treatment for L-DOPA-induced dyskinesia. Its dual mechanism of action, targeting both the serotonergic and dopaminergic systems, represents a novel approach to mitigating this challenging motor complication. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug developers working to advance the therapeutic landscape for Parkinson's disease. While clinical trial results for this compound have been mixed, the preclinical findings continue to inform the development of next-generation 5-HT1A agonists and other modulators of the serotonergic system for the management of L-DOPA-induced dyskinesia.

References

- 1. The novel antidyskinetic drug this compound elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Interaction between the 5-HT system and the basal ganglia: functional implication and therapeutic perspective in Parkinson's disease [frontiersin.org]

- 5. Role of dopamine D3 and serotonin 5-HT 1A receptors in L: -DOPA-induced dyskinesias and effects of this compound in the 6-hydroxydopamine-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

Sarizotan's Effect on Serotonin and Dopamine Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan is a pharmacologically complex agent with a distinct profile of activity at serotonin (B10506) and dopamine (B1211576) receptors. It acts as a full agonist at the serotonin 5-HT1A receptor and exhibits a variable profile at dopamine D2-like receptors, including D2, D3, and D4, where it can act as a partial agonist or an antagonist.[1][2][3] This dual action allows this compound to modulate both serotonergic and dopaminergic neurotransmission, which has been explored for its therapeutic potential in conditions such as L-DOPA-induced dyskinesia in Parkinson's disease and respiratory disturbances in Rett syndrome. This technical guide provides a comprehensive overview of this compound's effects on these pathways, detailing its receptor binding profile, functional activity, and the downstream consequences on neurotransmitter systems. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound's interaction with serotonin and dopamine receptors is central to its mechanism of action. Its high affinity for the 5-HT1A receptor, coupled with its nuanced effects on the D2-like receptor family, underpins its modulatory role in the central nervous system.

Receptor Binding Affinity

This compound demonstrates high affinity for human 5-HT1A receptors and a range of affinities for dopamine D2, D3, and D4 receptors. The following table summarizes the reported binding affinities (IC50 and Ki values) of this compound for various human and rat receptor subtypes.

| Receptor Subtype | Species | Ligand | IC50 (nM) | Ki (nM) | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | 0.1 | - | [4] |

| 5-HT1A | Rat | [3H]8-OH-DPAT | 6.5 | - | [4] |

| D2 | Human | [3H]Spiperone | 17 | - | [4] |

| D2 | Rat | [3H]Spiperone | 15.1 | - | [4] |

| D3 | Human | [3H]Spiperone | 6.8 | - | [4] |

| D4.2 | Human | [3H]Spiperone | 2.4 | - | [4] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Functional Activity at Serotonin and Dopamine Receptors

This compound's functional activity is not uniform across all receptors it binds to. It is a full agonist at 5-HT1A receptors, while its activity at D2-like receptors is more complex, ranging from partial agonism to antagonism.[2][5]

Table 2: Functional Activity of this compound at Human Dopamine D2-Like Receptors [5]

| Receptor Subtype | Assay Type | Functional Response | EC50 (nM) | IC50 (nM) |

| D2S | G-protein-coupled inward rectifier potassium channels | Partial Agonist | 29 | 52 (as antagonist) |

| D2L | G-protein-coupled inward rectifier potassium channels | Partial Agonist | 23 | 121 (as antagonist) |

| D3 | G-protein-coupled inward rectifier potassium channels | Full Agonist | 5.6 | - |

| D4.2 | G-protein-coupled inward rectifier potassium channels | Partial Agonist | 4.5 | - |

| D4.4 | G-protein-coupled inward rectifier potassium channels | Full Agonist | 5.4 | - |

| D2S | Adenylyl Cyclase | Partial Agonist | 0.6 | - |

| D2L | Adenylyl Cyclase | Full Agonist | 0.51 | - |

| D3 | Adenylyl Cyclase | Full Agonist | 0.47 | - |

| D4.2 | Adenylyl Cyclase | Full Agonist | 0.48 | - |

| D4.4 | Adenylyl Cyclase | Full Agonist | 0.23 | - |

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Modulation of Serotonin and Dopamine Pathways

This compound's dual receptor activity leads to a complex modulation of serotonergic and dopaminergic signaling.

Serotonin 5-HT1A Receptor Pathway

As a full agonist at 5-HT1A receptors, this compound mimics the action of serotonin at these sites. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and reduced neuronal firing.

Dopamine D2-Like Receptor Pathways

This compound's effects on dopamine pathways are multifaceted due to its mixed agonist/antagonist profile at D2-like receptors (D2, D3, and D4). These receptors also couple to Gi/o proteins, and their activation typically inhibits adenylyl cyclase and reduces cAMP levels. As a partial agonist, this compound can act as either an activator or an inhibitor, depending on the levels of endogenous dopamine. In a low dopamine state, it can have an agonistic effect, while in a high dopamine state, it can act as an antagonist by competing with the full agonist, dopamine.

Effects on Neurotransmitter Levels

Preclinical studies have shown that this compound can influence the levels of dopamine and serotonin and their metabolites. In intact rats, this compound has been shown to decrease the accumulation of the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) while increasing levels of serotonin metabolites.[2] It also increases the accumulation of the dopamine precursor dihydroxyphenylalanine (DOPA) and reduces the levels of dopamine metabolites.[2] However, at higher doses in reserpinized rats, it decreased DOPA accumulation, suggesting some intrinsic dopaminergic activity.[2]

Table 3: Qualitative Effects of this compound on Serotonin and Dopamine Precursors and Metabolites in Intact Rats [2]

| Analyte | Effect |

| 5-Hydroxytryptophan (5-HTP) | Decreased |

| Serotonin Metabolites | Increased |

| Dihydroxyphenylalanine (DOPA) | Increased |

| Dopamine Metabolites | Reduced |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT1A and D2-Like Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for serotonin and dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for 5-HT1A and D2-like receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A, D2, D3, or D4)

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2-like receptors)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration close to its Kd, and the different concentrations of this compound or vehicle.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine and Serotonin

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of awake, freely moving rats following this compound administration.

Objective: To quantify the effect of this compound on dopamine and serotonin release in specific brain regions (e.g., striatum, prefrontal cortex).

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound or vehicle to the rat.

-

Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.

Assessment of L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model of Parkinson's Disease

This protocol details the induction of a Parkinson's disease model in rats and the subsequent assessment of L-DOPA-induced dyskinesia and the effect of this compound.

Objective: To evaluate the potential of this compound to alleviate L-DOPA-induced dyskinesias.

Materials:

-

Male Sprague-Dawley rats

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (to protect noradrenergic neurons)

-

L-DOPA/Benserazide

-

This compound

-

Abnormal Involuntary Movement Scale (AIMS) rating sheet

Procedure:

-

6-OHDA Lesioning: Pre-treat rats with desipramine. Anesthetize the rats and perform stereotaxic injection of 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.[1][4][6][7][8]

-

Post-lesion Confirmation: After a recovery period, confirm the extent of the dopamine lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

Chronic L-DOPA Treatment: Treat the lesioned rats daily with L-DOPA/benserazide for several weeks to induce stable dyskinesias.

-

AIMS Rating: On test days, administer L-DOPA and observe the rats for abnormal involuntary movements. Score the severity of axial, limb, and orolingual dyskinesias using the AIMS rating scale at regular intervals. The AIMS is a 12-item scale, with items 1-7 assessing the severity of involuntary movements in different body regions on a 5-point scale (0=none to 4=severe).[5][9][10][11][12]

-

This compound Treatment: On subsequent test days, administer this compound prior to the L-DOPA injection and score the AIMS as described above.

-

Data Analysis: Compare the total AIMS scores in the presence and absence of this compound to determine its effect on L-DOPA-induced dyskinesia.

Conclusion

This compound's unique pharmacological profile, characterized by its full agonism at 5-HT1A receptors and complex modulatory effects at D2-like dopamine receptors, positions it as a compound with the potential to influence a range of neurological functions. The data presented in this guide highlight its ability to modulate both serotonin and dopamine pathways, which has been the basis for its investigation in Parkinson's disease and Rett syndrome. While clinical trial results have been mixed, the preclinical data provide a strong rationale for its mechanism of action. This in-depth technical guide serves as a resource for researchers and drug development professionals, offering a consolidated view of this compound's pharmacology and providing detailed methodologies for its continued investigation. Further research is warranted to fully elucidate the therapeutic potential of this complex molecule.

References

- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. This compound, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]

- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 7. conductscience.com [conductscience.com]

- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 9. dhss.delaware.gov [dhss.delaware.gov]

- 10. droracle.ai [droracle.ai]

- 11. ohsu.edu [ohsu.edu]

- 12. gapna.org [gapna.org]

The Neurochemical Profile of Sarizotan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) (EMD-128,130) is a pharmacologically complex agent that has been investigated for its therapeutic potential in neurological and psychiatric disorders, most notably for L-DOPA-induced dyskinesia in Parkinson's disease and respiratory dysfunction in Rett syndrome.[1][2] Its development was ultimately discontinued (B1498344) after Phase III clinical trials failed to meet primary efficacy endpoints.[1] Nevertheless, the unique neurochemical properties of this compound offer valuable insights into the intricate interplay of serotonergic and dopaminergic systems in the central nervous system. This technical guide provides an in-depth overview of the core neurochemical characteristics of this compound, with a focus on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound is characterized by its high affinity for serotonin (B10506) 5-HT1A receptors and a distinct profile across the dopamine (B1211576) D2-like receptor family (D2, D3, and D4).[3][4] The compound exhibits a preferential affinity for D4 and D3 receptors over the D2 subtype.[3] The binding affinities, expressed as IC50 values (the concentration of a drug that inhibits 50% of a specific response), are summarized in the table below.

| Receptor Target | Species | IC50 (nM) | Reference |

| 5-HT1A | Human | 0.1 | [5] |

| Rat | 6.5 | [5] | |

| Dopamine D2 | Human | 17 | [5] |

| Rat | 15.1 | [5] | |

| Dopamine D3 | Human | 6.8 | [5] |

| Dopamine D4.2 | Human | 2.4 | [5] |

Table 1: Receptor Binding Affinities of this compound (IC50 values).

Functional Activity

The functional activity of this compound is multifaceted, acting as a full agonist at 5-HT1A receptors while displaying a mixed agonist/antagonist profile at dopamine D2-like receptors.[3][6] This dual action is believed to underpin its therapeutic potential and its side-effect profile. Functional assays have revealed that this compound's activity at D2-like receptors can be characterized as partial agonism, with the degree of agonism or antagonism being dependent on the specific receptor subtype and the downstream signaling pathway being measured.[3][6]

Serotonin 5-HT1A Receptor Activity

At the 5-HT1A receptor, this compound acts as a full agonist.[4] This activity is demonstrated by its ability to stimulate G-protein coupling and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]

Dopamine D2-like Receptor Activity

This compound's interaction with the dopamine D2-like receptors is more complex. It is generally classified as a partial agonist.[6] In functional assays measuring the coupling of D2-like receptors to G-protein-coupled inward rectifier potassium (GIRK) channels, this compound behaves as a full agonist at D3 and D4.4 receptors, but a partial agonist at D2S, D2L, and D4.2 receptors.[6] Consistent with its partial agonist nature, it also acts as an antagonist at D2S and D2L receptors in this assay.[6] When assessing its effect on adenylyl cyclase, this compound demonstrates full agonism at D2L, D3, D4.2, and D4.4 receptors, while showing partial agonism at D2S receptors.[6]

| Receptor Target | Assay Type | Functional Activity | EC50 (nM) | IC50 (nM) | Reference |

| 5-HT1A | cAMP Inhibition | Agonist | - | - | [4] |

| D2S | GIRK Channel | Partial Agonist | 29 | 52 | [6] |

| cAMP Inhibition | Partial Agonist | 0.6 | - | [6] | |

| D2L | GIRK Channel | Partial Agonist | 23 | 121 | [6] |

| cAMP Inhibition | Full Agonist | 0.51 | - | [6] | |

| D3 | GIRK Channel | Full Agonist | 5.6 | - | [6] |

| cAMP Inhibition | Full Agonist | 0.47 | - | [6] | |

| D4.2 | GIRK Channel | Partial Agonist | 4.5 | - | [6] |